

Biological Activity of 1-Methylindole-3-carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **1-Methylindole-3-carboxylic acid**

Cat. No.: **B1347649**

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Abstract

The **1-methylindole-3-carboxylic acid** scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse range of biologically active compounds. Its derivatives have been extensively investigated and have demonstrated significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **1-methylindole-3-carboxylic acid** derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key pathways and workflows to facilitate a deeper understanding of this important class of molecules. The activities covered include anticancer, antimicrobial, and anti-inflammatory properties, among others, highlighting the therapeutic versatility of these compounds.

Introduction

Indole and its derivatives are fundamental heterocyclic motifs found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The methylation of the indole nitrogen at position 1 and the presence of a carboxylic acid group at position 3 give rise to the **1-methylindole-3-carboxylic acid** scaffold. This core structure is a crucial building block for developing novel therapeutic agents.^[1] Its unique electronic and steric properties make it a valuable intermediate for synthesizing bioactive molecules with potential applications in pharmaceutical development and biochemical research.^{[1][2]} Derivatives of **1-methylindole-3-carboxylic acid** have been identified as potent inhibitors of various enzymes

and receptors, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.^{[3][4][5][6]} This guide will delve into the synthesis and multifaceted biological profile of these derivatives.

Synthesis of 1-Methylindole-3-carboxylic Acid and its Derivatives

The synthesis of the core **1-methylindole-3-carboxylic acid** scaffold and its subsequent derivatization into esters and amides are key steps in the development of new chemical entities.

Synthesis of the Core Scaffold

The preparation of **1-methylindole-3-carboxylic acid** can be achieved through several synthetic routes. A common and effective method is the N-methylation of indole-3-carboxylic acid. This process involves the reaction of indole-3-carboxylic acid with a methylating agent, such as dimethyl sulfate or iodomethane, in the presence of a base.^[7] An alternative pathway involves the oxidation of 1-methylindole-3-carboxaldehyde using an oxidizing agent like alkaline potassium permanganate.^[7]

General Protocol for Derivatization (Amide and Ester Formation)

The carboxylic acid moiety of the scaffold is a versatile handle for creating a library of derivatives, most commonly through amide or ester bond formation. Propylphosphonic anhydride (T3P) is an efficient coupling reagent for amide formation under mild conditions.^[8] For the synthesis of ester derivatives, a classic Fischer-Speier esterification can be employed, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.^[9]

Experimental Protocol: Synthesis of Amide Derivatives

A general procedure for the synthesis of amide derivatives from **1-methylindole-3-carboxylic acid** is as follows:

- Reaction Setup: Dissolve **1-methylindole-3-carboxylic acid** (1 equivalent) and a desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF) under

an inert atmosphere (e.g., nitrogen).

- Coupling Agent Addition: Add a coupling agent such as Diisopropylcarbodiimide (DIPC) (1.1 equivalents) or a combination of EDC·HCl (1.3 equivalents) and HOBr (1.3 equivalents) to the mixture.[10][11] If necessary, a non-nucleophilic base like Diisopropylethylamine (DIPEA) (3 equivalents) can be added.[10]
- Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO_3 solution), and brine. [9]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure amide derivative.[11]

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Inhibition of the FAK signaling pathway by indole derivatives.

Antimicrobial Activity

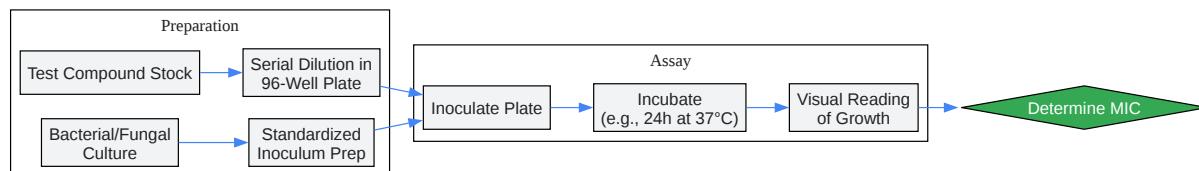
The indole scaffold is prevalent in molecules with antimicrobial properties. Various derivatives of indole-3-carboxylic acid, including those incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and polyamine conjugates, have demonstrated significant activity against a range of bacterial and fungal pathogens. [10][12] Some compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and fungi like *Candida albicans*. [10][13] The mechanism for some derivatives is believed to involve the inhibition of essential bacterial enzymes, such as *E. coli* MurB, which is involved in peptidoglycan biosynthesis. [14]

Compound Class	Organism	Activity (MIC, $\mu\text{g/mL}$)	Reference
Indole-thiadiazole (2c)	B. subtilis	3.125	[12]
Indole-triazole (3c)	B. subtilis	3.125	[12]
Indole-triazole (3d)	S. aureus, MRSA, E. coli	3.125 - 6.25	[12]
Thioxothiazolidine deriv. (8)	Gram-positive/negative	0.004 - 0.03 (mg/mL)	[14]
Thioxothiazolidine deriv. (15)	Fungi	0.004 - 0.06 (mg/mL)	[14]
Indolylbenzo[d]imidazole (3ag)	M. smegmatis	3.9	[13]
Indolylbenzo[d]imidazole (3ag)	C. albicans	3.9	[13]
Indolylbenzo[d]imidazole (3ao, 3aq)	Staphylococci	< 1	[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

- Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.
- Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL. Include positive (microbes only) and negative (broth only) controls.

- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]



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Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been explored as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [6] Some indole-hydrazide derivatives have shown significant *in vivo* anti-inflammatory activity, comparable to the standard drug indomethacin, in models like carrageenan-induced paw edema. [6] Other hybrid molecules containing both indole and imidazolidine nuclei have also demonstrated promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF- α and IL-1 β . [15]

Compound	Time	% Inhibition (Carrageenan- induced paw edema)	Reference
S3	2 h	61.99	[6]
S3	3 h	61.20	[6]
S7	2 h	61.47	[6]
S7	3 h	62.24	[6]
S14	2 h	62.69	[6]
S14	3 h	63.69	[6]
Indomethacin (Ref.)	2 h	77.23	[6]
Indomethacin (Ref.)	3 h	76.89	[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

- Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
- Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.
- Inflammation Induction: After a set time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Other Biological Activities

The versatility of the **1-methylindole-3-carboxylic acid** scaffold extends to other therapeutic targets:

- Antihypertensive Activity: Novel derivatives have been developed as potent angiotensin II receptor 1 (AT₁) antagonists, demonstrating the ability to lower blood pressure in spontaneously hypertensive rats, with effects superior to losartan. [5]* Kinase Inhibition: The scaffold is a key reactant for preparing inhibitors of various protein kinases, including Protein Kinase C (PKC) and EphB3 receptor tyrosine kinase, which are involved in diverse cellular signaling processes. [3][4]* Receptor Antagonism/Agonism: Derivatives have been synthesized as P2X7 receptor antagonists, urotensin II receptor agonists, and 5-HT₄ receptor ligands, indicating their potential in modulating a range of physiological functions.

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